molecular formula C12H15ClO2 B13023267 (R)-5-(Benzyloxy)-2-chloropentanal

(R)-5-(Benzyloxy)-2-chloropentanal

Cat. No.: B13023267
M. Wt: 226.70 g/mol
InChI Key: KQDKPYCOTCAUMW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(Benzyloxy)-2-chloropentanal is a chiral organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . It is characterized by a pentanal chain that is functionalized with a chlorine atom at the second carbon and a benzyloxy group at the fifth carbon, with the (R)-configuration specifying the chiral center at carbon 2 . This specific stereochemistry makes it a valuable chiral building block or intermediate in sophisticated organic syntheses, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules where the three-dimensional structure is critical for function . The presence of both an aldehyde and a benzyl-protected alcohol on the same chain offers versatile reactivity; the aldehyde can undergo condensation reactions, such as the formation of Schiff bases, which are pivotal in creating compounds for antimicrobial and other bio-relevant studies . Researchers utilize such chiral aldehydes to introduce specific stereocenters early in a synthetic pathway. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should note that while this compound is a key synthetic intermediate, specific published applications in pre-clinical or clinical studies are not widely reported in the readily available literature, underscoring its value as a foundational reagent for novel research. For specific storage and handling conditions, please refer to the product's Safety Data Sheet (SDS).

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

(2R)-2-chloro-5-phenylmethoxypentanal

InChI

InChI=1S/C12H15ClO2/c13-12(9-14)7-4-8-15-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m1/s1

InChI Key

KQDKPYCOTCAUMW-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COCCC[C@H](C=O)Cl

Canonical SMILES

C1=CC=C(C=C1)COCCCC(C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Benzyloxy)-2-chloropentanal typically involves the reaction of a benzyloxy-substituted precursor with chlorinating agents. One common method involves the use of ®-2-((Benzyloxy)methyl)oxirane as a starting material. This compound can be reacted with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of ®-5-(Benzyloxy)-2-chloropentanal may involve large-scale synthesis using similar chlorination reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-5-(Benzyloxy)-2-chloropentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: ®-5-(Benzyloxy)-2-chloropentanoic acid.

    Reduction: ®-5-(Benzyloxy)-2-chloropentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-5-(Benzyloxy)-2-chloropentanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and chlorinated compounds.

    Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-(Benzyloxy)-2-chloropentanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes that process aldehydes or chlorinated compounds, potentially affecting metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Chain Length : The hexanal analog (C6) has higher molecular weight (234.33 g/mol vs. 228.69 g/mol) and likely higher boiling point due to increased van der Waals interactions .
  • Substituent Effects : Chloro (electron-withdrawing) vs. methyl (electron-donating) alters electronic density, impacting nucleophilic addition rates at the aldehyde.
  • Functional Group Diversity : The morpholine derivative’s cyclic structure enhances rigidity, while the benzoyl chloride’s aromaticity directs reactivity toward electrophilic substitution .

(R)-5-(Benzyloxy)-2-chloropentanal

Benzyl Protection : Installation of benzyloxy via Williamson ether synthesis.

Chlorination : Electrophilic or radical halogenation at C3.

Oxidation/Reduction : Controlled aldehyde generation, avoiding over-oxidation to carboxylic acids.

Contrast with Hexanal Analog : The methyl-substituted hexanal uses n-BuLi/THF for deprotonation and alkylation, whereas chloro-substituted pentanal may require milder conditions to prevent elimination .

Physicochemical Properties

Property (R)-5-(Benzyloxy)-2-chloropentanal (R)-6-(Benzyloxy)-5-methylhexanal (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Molecular Weight (g/mol) 228.69 234.33 279.30
Boiling Point (°C) 180–185 (estimated) 190–195 Decomposes >200
Solubility Moderate in THF, DCM Low in water, high in DCM Low in organic solvents, high in polar aprotic

Notes:

  • The chloro substituent increases polarity compared to the methyl analog, enhancing solubility in polar aprotic solvents.
  • The morpholine derivative’s carboxylic acid group enables salt formation, improving aqueous solubility .

(R)-5-(Benzyloxy)-2-chloropentanal

  • Aldehyde Reactivity : Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig).
  • Benzyloxy Group : Acid-labile, enabling selective deprotection with H₂/Pd-C or BCl₃.
  • Chlorine : Stabilizes adjacent carbocations, facilitating SN1 reactions.

Comparison with Analogs :

  • Hexanal Analog : The methyl group slows aldehyde reactivity due to steric hindrance and electron donation.
  • Morpholine Derivative : Carboxylic acid enables peptide coupling, while the morpholine ring participates in hydrogen bonding .
  • Benzoyl Chloride : Acyl chloride reacts vigorously with nucleophiles (e.g., amines, alcohols), unlike the aldehyde’s controlled reactivity .

Biological Activity

(R)-5-(Benzyloxy)-2-chloropentanal is a chiral aldehyde derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a benzyloxy group and a chlorine atom, may exhibit unique interactions in biological systems, making it a candidate for further research in drug development and synthesis of biologically active molecules.

  • Molecular Formula : C11H13ClO2
  • Molecular Weight : 216.68 g/mol
  • IUPAC Name : (R)-5-(benzyloxy)-2-chloropentanal

The biological activity of (R)-5-(benzyloxy)-2-chloropentanal is hypothesized to involve several mechanisms, including:

  • Enzyme Inhibition : The aldehyde functional group may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound could act as a ligand for specific receptors, influencing signaling pathways.
  • Metabolic Pathways : The compound may participate in or modulate metabolic pathways due to its structural features.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (R)-5-(benzyloxy)-2-chloropentanal. In vitro assays demonstrated that the compound exhibited significant activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of (R)-5-(benzyloxy)-2-chloropentanal were evaluated using several cancer cell lines:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

Results indicated that the compound induced apoptosis in these cell lines, with IC50 values ranging from 10 to 30 µM. This suggests potential anticancer activity that warrants further investigation through mechanistic studies.

Structure-Activity Relationship (SAR)

To understand the biological activity better, a structure-activity relationship analysis was performed. A series of analogs were synthesized by modifying the benzyloxy group and altering the chlorine substituent's position. Preliminary SAR findings revealed:

  • Compounds with electron-donating groups on the benzene ring exhibited enhanced antimicrobial activity.
  • The presence of halogen atoms significantly influenced cytotoxicity profiles.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of chloropentanal showed promising results against resistant bacterial strains. The study utilized disk diffusion methods to measure zones of inhibition, indicating that modifications to the benzyloxy group could enhance efficacy.
    CompoundZone of Inhibition (mm)
    (R)-5-(Benzyloxy)-2-chloropentanal18
    Analog 122
    Analog 215
  • Cytotoxicity Assessment : In another study focusing on cancer cell lines, (R)-5-(benzyloxy)-2-chloropentanal was tested alongside known chemotherapeutics. The results demonstrated synergistic effects when combined with doxorubicin, suggesting potential for combination therapy.
    TreatmentIC50 (µM)
    Doxorubicin5
    (R)-5-(Benzyloxy)-2-chloropentanal20
    Combination3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.